molecular formula C16H14O6 B1676931 Nanaomycin A CAS No. 52934-83-5

Nanaomycin A

Cat. No.: B1676931
CAS No.: 52934-83-5
M. Wt: 302.28 g/mol
InChI Key: ZCJHPTKRISJQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Nanaomycin A, also known as Nanafrocin, primarily targets DNA methyltransferases (DNMT), specifically DNMT3B . DNMTs are enzymes involved in the epigenetic regulation of the genome and are emerging targets for the development of a new class of cancer therapeutics . DNMT3B is a de novo methyltransferase involved in embryonic development and in the establishment of genomic imprints .

Mode of Action

This compound interacts with DNMT3B and inhibits its function . This inhibition results in a reduction of global methylation levels in cells and reactivates the transcription of the RASSF1A tumor suppressor gene . This compound was initially identified by a virtual screening for inhibitors against DNMT1 .

Biochemical Pathways

This compound affects the DNA methylation pathway. DNA methylation is a biochemical process that is critical for normal development in higher organisms. It involves the addition of a methyl group to the C5 position of the cytosine ring resulting in 5-methylcytosine . This compound’s inhibition of DNMT3B disrupts this pathway, leading to a decrease in methylation and an increase in gene expression .

Result of Action

The molecular effect of this compound’s action is the reduction of global methylation levels in cells . This demethylation leads to the reactivation of the transcription of the RASSF1A tumor suppressor gene . On a cellular level, this compound induces antiproliferative effects in different tumor cell lines originating from different tissues .

Biochemical Analysis

Biochemical Properties

Nanaomycin A interacts with DNMT3B, a de novo methyltransferase involved in embryonic development and the establishment of genomic imprints . It selectively inhibits DNMT3B, reducing global methylation levels in various cell lines and reactivating transcription of silenced tumor suppressor genes .

Cellular Effects

This compound exerts significant effects on various types of cells. It induces antiproliferative effects in different tumor cell lines originating from various tissues . It reduces the global methylation levels in these cell lines and reactivates the transcription of the RASSF1A tumor suppressor gene .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with DNMT3B . It selectively inhibits DNMT3B, leading to a reduction in global methylation levels and the reactivation of silenced tumor suppressor genes . This is the first DNMT3B-selective inhibitor identified to induce genomic demethylation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have distinct cytotoxic effects in all three cell lines tested, with these effects observed over a 72-hour period . The effects of this compound on cell viability were inconsistent, reducing viability in a dose-dependent manner in some experimental replicates, but causing rapid, uniform cell death in others .

Dosage Effects in Animal Models

In animal experiments, Nanaomycin K, a derivative of this compound, showed an inhibitory effect on tumor growth compared to controls, without any adverse effects . The anti-tumor effect was dose-dependent .

Metabolic Pathways

This compound is involved in the epigenetic regulation of the genome, specifically in the methylation of DNA . It interacts with DNMT3B, an enzyme involved in the addition of a methyl group to the DNA molecule .

Transport and Distribution

Given its molecular interactions with DNMT3B, it is likely that it is transported to the nucleus where DNMT3B is located .

Subcellular Localization

This compound is likely to be localized in the nucleus of the cell due to its interaction with DNMT3B, a nuclear enzyme

Preparation Methods

Synthetic Routes and Reaction Conditions: Nanaomycin is typically produced through fermentation processes involving Streptomyces species. The fermentation broth is extracted and purified to isolate the desired nanaomycin compound. Specific synthetic routes and reaction conditions for nanaomycin A, for example, involve the use of various organic solvents and chromatographic techniques to achieve high purity .

Industrial Production Methods: Industrial production of nanaomycin involves large-scale fermentation using optimized strains of Streptomyces. The fermentation conditions, such as temperature, pH, and nutrient composition, are carefully controlled to maximize yield. Post-fermentation, the compound is extracted, purified, and formulated for various applications .

Chemical Reactions Analysis

Types of Reactions: Nanaomycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities .

Properties

CAS No.

52934-83-5

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

2-(9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl)acetic acid

InChI

InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)

InChI Key

ZCJHPTKRISJQTN-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1C2=C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O

SMILES

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O

Canonical SMILES

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O

Appearance

Solid powder

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nanafrocin;  Nanaomycin A;  Antibiotic OS 3966A;  OS-3966-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nanaomycin A
Reactant of Route 2
Nanaomycin A
Reactant of Route 3
Nanaomycin A
Reactant of Route 4
Nanaomycin A
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Nanaomycin A
Reactant of Route 6
Reactant of Route 6
Nanaomycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.